Computed Lipophilicity (XLogP3) of 6-Fluoro-8-nitroquinolin-3-ol Compared to Key Quinoline Scaffolds
The target compound exhibits a computed XLogP3 value of 1.8, positioning it between 8-nitroquinoline (1.4) and 6-fluoroquinolin-3-ol (2.2), and slightly below nitroxoline (2.1) [1]. This intermediate lipophilicity results from the opposing effects of the electron-withdrawing nitro group (which reduces logP) and the hydrophobic fluorine atom (which increases logP). The balanced lipophilicity is particularly relevant for antibacterial drug design, where excessive hydrophobicity can lead to non-specific protein binding and toxicity, while insufficient lipophilicity limits membrane penetration.
| Evidence Dimension | Lipophilicity (XLogP3, dimensionless) |
|---|---|
| Target Compound Data | 1.8 |
| Comparator Or Baseline | 6-Fluoroquinolin-3-ol: 2.2; 8-Nitroquinoline: 1.4; Nitroxoline: 2.1 |
| Quantified Difference | Δ = -0.4 vs. 6-fluoroquinolin-3-ol; Δ = +0.4 vs. 8-nitroquinoline; Δ = -0.3 vs. nitroxoline |
| Conditions | Computed by XLogP3 algorithm, PubChem 2025.04.14 release; values derived from chemical structure only and have not been experimentally validated for this specific compound |
Why This Matters
The 0.4 log unit difference from both 8-nitroquinoline and 6-fluoroquinolin-3-ol represents a ~2.5-fold difference in octanol-water partition coefficient, which is sufficient to alter bacterial cell penetration kinetics and the compound's suitability for different assay conditions.
- [1] PubChem. XLogP3 computed values: 6-Fluoro-8-nitroquinolin-3-ol (CID 68108043): 1.8; 6-Fluoroquinolin-3-ol (CID 53399572): 2.2; 8-Nitroquinoline (CID 11830): 1.4; Nitroxoline (CID 19910): 2.1. National Center for Biotechnology Information. Accessed May 2026. View Source
